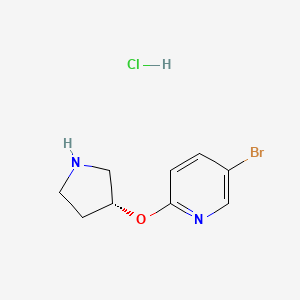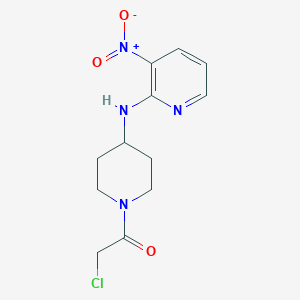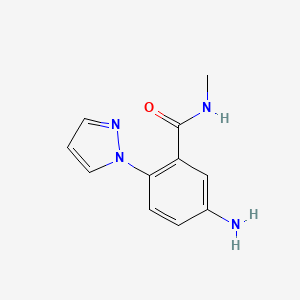
Hydroxytropacocaine
描述
作用机制
Target of Action
Hydroxytropacocaine, also known as 1-Hydroxytropacocaine, is a tropane alkaloid found in Erythroxylum coca It’s known that many tropane alkaloids target receptors, ion channels, transporters, and enzymes
Mode of Action
It’s known that tropane alkaloids like this compound have diverse biological, chemical, and pharmacological properties . They can interact with their targets in a stereoselective manner, meaning the compound’s spatial arrangement can influence its affinity and binding to receptors . This interaction can lead to various changes in the target, which can then trigger downstream effects.
Biochemical Pathways
It’s known that the biosynthesis of cocaine, a related tropane alkaloid, involves enzymes such as ornithine decarboxylase (odc) and arginine decarboxylase (adc) These enzymes are involved in different biochemical pathways, suggesting that this compound might also affect multiple pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other substances, and the temperature . .
生化分析
Biochemical Properties
Hydroxytropacocaine, like other tropane alkaloids, is characterized by their unique bicyclic tropane ring system It is known that tropane alkaloids interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that tropane alkaloids like this compound can pass the blood-brain barrier and commit dose-dependent hallucination and psychoactive effects .
Molecular Mechanism
It is known that tropane alkaloids are either esters of 3α-tropanole (tropine) or, to a lesser extent, 3β-tropanole (pseudotropine) .
Temporal Effects in Laboratory Settings
It is known that the effects of tropane alkaloids can vary over time .
Dosage Effects in Animal Models
It is known that the effects of tropane alkaloids can vary with different dosages .
Metabolic Pathways
It is known that tropane alkaloids are involved in various metabolic pathways .
Transport and Distribution
In Solanaceae plants, tropane alkaloid biosynthesis takes place in the roots and the alkaloids are then transported to the aerial parts where they are stored . It is assumed that the tropane alkaloids are transported through the xylem .
Subcellular Localization
It is known that tropane alkaloids can be localized in specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxytropacocaine involves several steps, starting from tropinone, which is a common precursor for many tropane alkaloids. The synthetic route typically includes the following steps:
Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Esterification: Tropine is then esterified with benzoic acid to form benzoyltropine.
Hydroxylation: The final step involves the hydroxylation of benzoyltropine to produce this compound.
Industrial Production Methods
Industrial production of this compound is not widely practiced due to its limited commercial applications. the methods used in laboratory synthesis can be scaled up for industrial production if needed. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
化学反应分析
Types of Reactions
Hydroxytropacocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted tropane derivatives.
科学研究应用
Hydroxytropacocaine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: Research on its biosynthesis and metabolic pathways in the coca plant.
Medicine: Investigating its potential pharmacological effects and therapeutic applications.
Industry: Limited use in the synthesis of other tropane alkaloids and related compounds
相似化合物的比较
Hydroxytropacocaine is similar to other tropane alkaloids such as:
Cocaine: Both compounds are found in the coca plant and share a similar tropane ring structure.
Benzoylecgonine: A metabolite of cocaine, benzoylecgonine has a similar structure but differs in its functional groups.
This compound is unique due to its specific hydroxylation, which imparts different pharmacological properties compared to other tropane alkaloids .
属性
IUPAC Name |
[(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-16-12-7-8-15(16,18)10-13(9-12)19-14(17)11-5-3-2-4-6-11/h2-6,12-13,18H,7-10H2,1H3/t12-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJWHPAEMZDER-UMVBOHGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1(CC(C2)OC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@]1(C[C@@H](C2)OC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453559 | |
| Record name | Hydroxytropacocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156497-23-3 | |
| Record name | 8-Azabicyclo[3.2.1]octane-1,3-diol, 8-methyl-, 3-benzoate, exo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156497-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxytropacocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTROPACOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ7T24X2DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 1-hydroxytropacocaine compared to other tropane alkaloids?
A1: 1-Hydroxytropacocaine, as the name suggests, possesses a hydroxyl group at the C1 position of the tropane ring system. [, , ] This distinguishes it from its parent compound, tropacocaine, and influences its chemical properties and potential biological activity.
Q2: What are the known natural sources of 1-hydroxytropacocaine?
A2: 1-Hydroxytropacocaine was first identified in specific variants of the Erythroxylum novogranatense plant, namely Erythroxylum novogranatense var. novogranatense and var. truxillense. [, ] Interestingly, its nortropane analog, 1-hydroxynortropacocaine, was later also discovered in nature. []
Q3: Why is the tautomeric equilibrium of 1-hydroxytropacocaine significant?
A3: 1-Hydroxytropacocaine exhibits tautomerism, existing in equilibrium between a bicyclic hemiaminal form and a monocyclic amino-ketone form. [] Understanding which tautomer predominates is crucial as it can influence the molecule's interactions with biological targets and its overall pharmacological profile.
Q4: How does the synthesis of homoepibatidine relate to the study of 1-hydroxytropacocaine?
A4: While structurally distinct, the synthesis of homoepibatidine, a potent analog of the alkaloid epibatidine, was part of a broader research effort exploring the synthesis and biological activity of novel tropane derivatives. [] This highlights the ongoing interest in exploring the therapeutic potential of compounds within this chemical class.
Q5: What are the potential research avenues for future investigations into 1-hydroxytropacocaine?
A5: Future research could focus on:
- Elucidating the biosynthetic pathway of 1-hydroxytropacocaine in Erythroxylum species. Proposed routes involving tropinone N-oxides require further investigation using labeled precursors. []
- Developing efficient and scalable synthetic routes to 1-hydroxytropacocaine and its analogs. [, ] This would facilitate further research into its biological properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


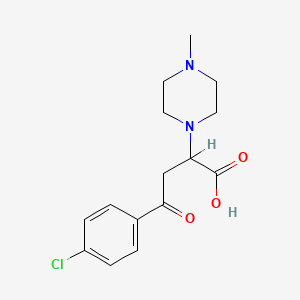
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)


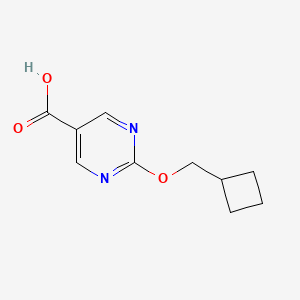
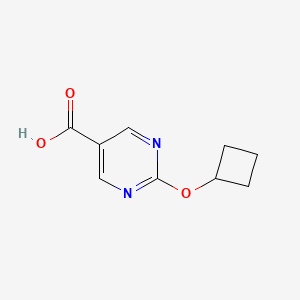

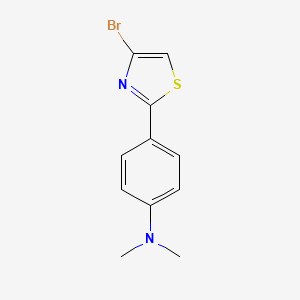
![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)
![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)
